molecular formula C25H28N4O3 B603958 N-(3-{methyl[(1-phenylcyclopentyl)carbonyl]amino}propyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide CAS No. 1119504-11-8

N-(3-{methyl[(1-phenylcyclopentyl)carbonyl]amino}propyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Cat. No.: B603958
CAS No.: 1119504-11-8
M. Wt: 432.5g/mol
InChI Key: DXLPDVJYKCVYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{methyl[(1-phenylcyclopentyl)carbonyl]amino}propyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a complex organic compound with a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{methyl[(1-phenylcyclopentyl)carbonyl]amino}propyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of anthranilic acid derivatives with appropriate reagents to form the quinazoline core .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-{methyl[(1-phenylcyclopentyl)carbonyl]amino}propyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the side chain can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy group would yield a quinone, while reduction of the carbonyl group would yield an alcohol derivative.

Scientific Research Applications

N-(3-{methyl[(1-phenylcyclopentyl)carbonyl]amino}propyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its structure suggests potential as a therapeutic agent, particularly in the treatment of diseases involving quinazoline derivatives.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-{methyl[(1-phenylcyclopentyl)carbonyl]amino}propyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes and receptors, modulating their activity. The side chain may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives, such as:

Uniqueness

What sets N-(3-{methyl[(1-phenylcyclopentyl)carbonyl]amino}propyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide apart is its unique side chain, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

1119504-11-8

Molecular Formula

C25H28N4O3

Molecular Weight

432.5g/mol

IUPAC Name

N-[3-[methyl-(1-phenylcyclopentanecarbonyl)amino]propyl]-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C25H28N4O3/c1-29(24(32)25(14-7-8-15-25)18-10-3-2-4-11-18)17-9-16-26-23(31)21-27-20-13-6-5-12-19(20)22(30)28-21/h2-6,10-13H,7-9,14-17H2,1H3,(H,26,31)(H,27,28,30)

InChI Key

DXLPDVJYKCVYBJ-UHFFFAOYSA-N

SMILES

CN(CCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1)C(=O)C3(CCCC3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.